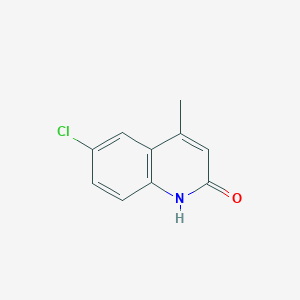

6-Chloro-4-methylquinolin-2(1H)-one

Descripción general

Descripción

6-Chloro-4-methylquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C10H8ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the quinoline ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-amino-4-chlorobenzophenone with acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Oxidation Reactions

Mechanism :

The quinoline ring undergoes oxidation to form quinoline N-oxides. This reaction typically involves oxygen transfer to the nitrogen atom, altering its redox state.

Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) or metal oxides (e.g., MnO₂) under acidic or basic conditions.

-

Yield : Varies depending on substituents; reported up to 70% in optimized systems.

Significance :

N-oxide derivatives are precursors for further functionalization, such as alkylation or substitution.

Reduction Reactions

Mechanism :

Reduction targets the carbonyl group (C=O) at position 2, converting it to an amine derivative.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ethanol or THF.

-

Product : 6-chloro-4-methylquinolin-2(1H)-amine.

Yield :

Reported yields range from 50–65%, depending on solvent and catalyst selection.

Substitution Reactions

Mechanism :

The chlorine atom at position 6 is susceptible to nucleophilic substitution due to electron-withdrawing effects from the carbonyl group.

Reagents/Conditions :

-

Nucleophiles (e.g., methanol, ammonia) in polar aprotic solvents (e.g., DMF) with catalytic bases.

-

Yield : Up to 80% for methoxy-substituted derivatives.

Key Variants :

-

Halogenation : Bromine or chlorine in the presence of light or Lewis acids (e.g., FeBr₃).

N-Alkylation Reactions

Mechanism :

Phase-transfer catalysis (PTC) facilitates selective alkylation at the nitrogen atom (position 1).

Reagents/Conditions :

Yield :

50–76% for methylation and acetylation derivatives .

Comparative Analysis of Reaction Types

Spectroscopic and Analytical Data

Key Observations :

-

¹H NMR :

-

IR :

Mass Spectrometry :

-

Molecular ion peak at m/z 215.63 for the parent compound.

Aplicaciones Científicas De Investigación

6-Chloro-4-methylquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the quinoline ring influence its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloroquinolin-2(1H)-one: Lacks the methyl group at the 4th position.

4-Methylquinolin-2(1H)-one: Lacks the chlorine atom at the 6th position.

Quinolin-2(1H)-one: Lacks both the chlorine and methyl groups.

Uniqueness

6-Chloro-4-methylquinolin-2(1H)-one is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. These substituents contribute to its distinct physicochemical properties and make it a valuable compound for various applications in research and industry.

Actividad Biológica

- Chemical Formula : C₁₀H₈ClN

- Molecular Weight : 191.63 g/mol

- Structure : The compound features a quinoline core, which is known for its diverse reactivity and biological properties.

General Biological Properties of Quinolinones

Quinolinones, the broader class to which 6-chloro-4-methylquinolin-2(1H)-one belongs, exhibit a wide range of biological activities including:

- Antimicrobial : Effective against various bacteria and fungi.

- Antiparasitic : Some derivatives show efficacy against malaria and other parasitic infections.

- Anticancer : Certain analogs have demonstrated activity against cancer cell lines.

Specific Research Findings on this compound

While direct studies on the biological activity of this compound are sparse, several related findings can provide insights into its potential:

- Antimicrobial Activity :

-

Anticancer Potential :

- Molecular docking studies suggest that derivatives of quinolinones can interact with proteins involved in cancer pathways, indicating potential anticancer properties. These studies help understand mechanisms of action and guide further optimization for therapeutic use .

- Antiparasitic Properties :

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies conducted on related compounds reveal that specific substitutions at various positions significantly influence biological activity. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylquinolin-2(1H)-one | No chlorine substitution | Antimicrobial, anticancer |

| 6-Bromo-4-methylquinolin-2(1H)-one | Bromine at position six | Antimicrobial |

| 8-Methylquinolin-2(1H)-one | Methyl group at position eight | Anti-inflammatory |

| 7-Chloroquinolin-2(1H)-one | Chlorine at position seven | Antiviral |

| This compound | Unique combination of chlorine and methyl groups | Potentially diverse biological activities |

Antimicrobial Activity Case Study

A study focusing on various quinolone derivatives highlighted that compounds with electron-withdrawing groups at specific positions demonstrated enhanced antibacterial properties. The study found that modifications similar to those in this compound could lead to improved efficacy against resistant strains of bacteria .

Antimalarial Activity Case Study

Research on quinolone-based antimalarials has shown that compounds featuring chloro substitutions exhibit significant blood schizonticidal activity in rodent models. The structure of these compounds plays a crucial role in their effectiveness against malaria parasites, suggesting that this compound could share similar properties if further investigated .

Propiedades

IUPAC Name |

6-chloro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIYHVFVPSLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345679 | |

| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-04-8 | |

| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.